Boc-D-Phg-OH
CAS No.: 33125-05-2
VCID: VC21541549
Molecular Formula: C13H17NO4
Molecular Weight: 251.28 g/mol
* For research use only. Not for human or veterinary use.

Description |
Boc-D-Phg-OH, also known as N-tert-butoxycarbonyl-D-phenylglycine, is a derivative of phenylglycine. It is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom. This compound is widely used in peptide synthesis due to its ability to protect the amino group during the synthesis process. Synthesis and ApplicationsBoc-D-Phg-OH is primarily used in peptide synthesis. It serves as an amino acid building block, allowing researchers to incorporate specific side chains into peptides to study their conformation and activity. The Boc protecting group is crucial for preventing unwanted reactions during peptide synthesis. Research FindingsRecent studies have explored the use of phenylglycine derivatives in various applications, including the synthesis of tripeptide-β-lactam inhibitors for viral proteases . These compounds have shown potential in inhibiting dengue and West Nile virus NS2B-NS3 protease. The synthesis of such inhibitors involves careful handling of the phenylglycine moiety to maintain stereochemical purity. Safety and HandlingBoc-D-Phg-OH is classified as a skin and eye irritant and may cause respiratory irritation. It is essential to handle this compound with appropriate safety measures, including protective clothing and eyewear, and to follow standard laboratory safety protocols . |
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CAS No. | 33125-05-2 |
Product Name | Boc-D-Phg-OH |
Molecular Formula | C13H17NO4 |
Molecular Weight | 251.28 g/mol |
IUPAC Name | (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenylacetic acid |
Standard InChI | InChI=1S/C13H17NO4/c1-13(2,3)18-12(17)14-10(11(15)16)9-7-5-4-6-8-9/h4-8,10H,1-3H3,(H,14,17)(H,15,16)/t10-/m1/s1 |
Standard InChIKey | HOBFSNNENNQQIU-SNVBAGLBSA-N |
Isomeric SMILES | CC(C)(C)OC(=O)N[C@H](C1=CC=CC=C1)C(=O)O |
SMILES | CC(C)(C)OC(=O)NC(C1=CC=CC=C1)C(=O)O |
Canonical SMILES | CC(C)(C)OC(=O)NC(C1=CC=CC=C1)C(=O)O |
Synonyms | Boc-D-Phg-OH;33125-05-2;Boc-D-Phenylglycine;N-Boc-D-Phenylglycine;Boc-D-alpha-phenylglycine;(R)-2-((tert-Butoxycarbonyl)amino)-2-phenylaceticacid;N-Boc-D-2-phenylglycine;SBB028579;N-Boc-L-phenylglycine;N-(tert-Butoxycarbonyl)-D-2-phenylglycine;(R)-[(tert-butoxycarbonyl)amino](phenyl)aceticacid;(R)-TERT-BUTOXYCARBONYLAMINO-PHENYL-ACETICACID;(R)-2-(TERT-BUTOXYCARBONYLAMINO)-2-PHENYLACETICACID;(2R)-2-{[(tert-butoxy)carbonyl]amino}-2-phenylaceticacid;(2R)-2-([(TERT-BUTOXY)CARBONYL]AMINO)-2-PHENYLACETICACID;MFCD00065588;AC1MBSGP;PubChem12149;BOC-D-PHG;AC1Q1MRI;AC1Q1MRJ;BOC-D-A-PHENYLGLYCINE;15487_ALDRICH;SCHEMBL525862;15487_FLUKA |
PubChem Compound | 2755953 |
Last Modified | Aug 15 2023 |
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